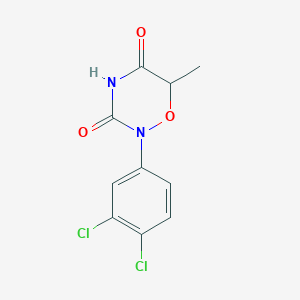

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione

Beschreibung

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is a heterocyclic compound featuring a six-membered 1,2,4-oxadiazinane ring substituted with a 3,4-dichlorophenyl group at position 2 and a methyl group at position 4. Its structural analogs, such as methazole and fungicidal dicarboximides, suggest possible herbicidal or fungicidal activity, though further research is required to confirm its precise biological role .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O3/c1-5-9(15)13-10(16)14(17-5)6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBSHECYQXNQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with methyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 60°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous addition of reactants in a series of reactors, with careful control of temperature and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding oxadiazinane diones.

Reduction: Formation of amines.

Substitution: Formation of substituted oxadiazinane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including the Mitsunobu reaction.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analog is methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione; CAS 20816-12-0), which shares the 3,4-dichlorophenyl moiety but differs in ring structure and substituent placement:

- Ring size : Methazole contains a five-membered 1,2,4-oxadiazolidine ring, whereas the target compound has a six-membered 1,2,4-oxadiazinane ring.

- Methyl position : Methazole’s methyl group is at position 4, while the target compound’s is at position 5.

These differences influence molecular rigidity, solubility, and metabolic stability. Six-membered rings generally exhibit greater conformational flexibility, which may enhance binding to biological targets .

Comparison with Dichlorophenyl-Substituted Fungicides

Compounds like procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) share the dichlorophenyl group but feature distinct heterocyclic cores:

- Procymidone : Contains a bicyclic azabicyclohexane-dione system, contributing to its fungicidal activity against Botrytis cinerea.

- Vinclozolin : Uses a five-membered oxazolidinedione ring, enabling inhibition of fungal glycerol synthesis.

In contrast, the target compound’s oxadiazinane ring may offer alternative modes of action due to differences in electron distribution and steric effects .

Comparison with Herbicidal Analogs

Tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)-oxirane), an herbicide synergist, shares a dichlorophenyl group but employs an epoxide (oxirane) ring. This structure facilitates glutathione conjugation, enhancing herbicide metabolism in weeds. The target compound’s oxadiazinane ring lacks this reactivity, suggesting divergent mechanisms .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Primary Use | CAS Number |

|---|---|---|---|---|

| 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione | 1,2,4-oxadiazinane (6-membered) | 2-(3,4-dichlorophenyl), 6-methyl | Undocumented | Not available |

| Methazole | 1,2,4-oxadiazolidine (5-membered) | 2-(3,4-dichlorophenyl), 4-methyl | Herbicide | 20816-12-0 |

| Procymidone | Azabicyclohexane-dione | 3-(3,5-dichlorophenyl), 1,5-dimethyl | Fungicide | 32809-16-8 |

| Vinclozolin | Oxazolidinedione (5-membered) | 3-(3,5-dichlorophenyl), 5-ethenyl | Fungicide | 50471-44-8 |

| Tridiphane | Oxirane (epoxide) | 2-(3,5-dichlorophenyl), trichloroethyl | Herbicide synergist | 58138-08-2 |

Research Findings and Implications

- Ring Size and Bioactivity : Methazole’s five-membered ring is associated with pre-emergent herbicidal activity by inhibiting cell division. The target compound’s six-membered ring may alter soil persistence or target specificity due to increased lipophilicity .

- Chlorophenyl Substitution : The 3,4-dichlorophenyl group (target compound and methazole) vs. 3,5-dichlorophenyl (procymidone, vinclozolin) influences electronic effects. The 3,4-substitution pattern may enhance interaction with plant-specific enzymes compared to 3,5-substituted fungicides .

Biologische Aktivität

2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is a synthetic organic compound belonging to the oxadiazine family. Characterized by its unique structure, it has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is with a molecular weight of approximately 275.08 g/mol. The presence of two chlorine atoms enhances its lipophilicity and biological potency. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2N2O3 |

| Molecular Weight | 275.08 g/mol |

| Density | 1.522 g/cm³ |

| Boiling Point | 376.5 °C |

| Flash Point | 181.5 °C |

Antimicrobial Properties

Research indicates that oxadiazine derivatives exhibit significant antimicrobial activity. Preliminary studies on 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione suggest efficacy against various bacterial strains and fungi. The dichlorophenyl group enhances interaction with biological targets such as enzymes and receptors.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of various oxadiazine derivatives, 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione demonstrated notable inhibition against:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested.

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests revealed significant inhibition against common fungal pathogens such as:

- Candida albicans

- Aspergillus niger

Table: Antifungal Efficacy

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Anticancer Potential

Emerging research suggests that the compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound reduced cell viability significantly at concentrations above 50 µM.

The biological activity of 2-(3,4-Dichlorophenyl)-6-methyl-1,2,4-oxadiazinane-3,5-dione is thought to be mediated through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- DNA Interaction : Potential intercalation with DNA could disrupt replication in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.